Restacorin

Cardiac electrophysiology Potassium current selectivity Transient outward current

Restacorin (CAS 100751-82-4), also designated TYB-3823 and B-GYKI-38233, is a small-molecule antiarrhythmic agent classified primarily as a Vaughan Williams class Ic sodium channel blocker. It was originally developed by Biogal/IVAX and investigated through early-stage clinical electrophysiology and hemodynamic studies.

Molecular Formula C11H19ClN4
Molecular Weight 242.75 g/mol
Cat. No. B8024439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRestacorin
Molecular FormulaC11H19ClN4
Molecular Weight242.75 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl
InChIInChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H
InChIKeyLBTUHNNCEFYFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Restacorin (TYB-3823, B-GYKI-38233): A Class Ic Sodium Channel Blocker with Differentiated Potassium Current Sparing and Slow Unbinding Kinetics — Procurement-Relevant Profile


Restacorin (CAS 100751-82-4), also designated TYB-3823 and B-GYKI-38233, is a small-molecule antiarrhythmic agent classified primarily as a Vaughan Williams class Ic sodium channel blocker [1]. It was originally developed by Biogal/IVAX and investigated through early-stage clinical electrophysiology and hemodynamic studies [2]. The compound depresses the maximum upstroke velocity (Vmax) of the cardiac action potential, prolongs AH, HV, and QRS intervals, and shortens action potential duration — a profile consistent with class Ic agents [1]. However, restacorin also exhibits quantitatively distinguishable potassium current effects, unusually slow sodium channel unbinding kinetics, and a biphasic concentration-dependent mechanism spanning class III-like APD prolongation at sub-micromolar concentrations and class I sodium channel blockade at higher concentrations [3].

Why Flecainide and Other Class Ic Antiarrhythmics Cannot Be Assumed Interchangeable with Restacorin in Cardiac Electrophysiology Research and Procurement


Although restacorin and flecainide share class Ic sodium channel blockade, direct comparative studies reveal quantitatively distinct effects on cardiac potassium currents [1], differential afterdepolarization suppression profiles [2], and a unique biphasic concentration-dependent mechanism in which restacorin prolongs APD at sub-micromolar concentrations via potassium current inhibition before transitioning to sodium channel blockade at higher concentrations — a property not reported for flecainide [3]. Furthermore, restacorin's hemodynamic tolerability has been explicitly stratified by left ventricular function status in human studies, establishing a patient-population-dependent safety boundary that cannot be extrapolated from other class Ic agents without equivalent clinical data [4]. Substituting flecainide, propafenone, or encainide for restacorin in experimental protocols would introduce uncontrolled variables in potassium current modulation, binding kinetics, and concentration-dependent electrophysiologic outcomes.

Restacorin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


Restacorin Spares Transient Outward Potassium Current (Ito) Where Flecainide Produces Measurable Depression — Direct Head-to-Head Patch-Clamp Comparison

In a direct comparative study using conventional microelectrode and patch-clamp techniques in dog and rabbit ventricular muscle, restacorin (5 µM) did not change the amplitude of the transient outward potassium current (Ito), while flecainide (5 µM) moderately decreased Ito amplitude [1]. Additionally, the delayed rectifier potassium current (IK) was depressed markedly by flecainide but only moderately by restacorin, while neither compound significantly influenced ATP-sensitive (IK-ATP) or inward rectifier (IK1) potassium currents [1]. This differential Ito sparing represents a quantifiable selectivity advantage for restacorin in the early repolarization phase.

Cardiac electrophysiology Potassium current selectivity Transient outward current

Restacorin and Flecainide Both Suppress Early and Delayed Afterdepolarizations — Head-to-Head Quantitative Comparison Establishes Equivalent Anti-Triggered Activity Efficacy

The effect of restacorin and flecainide on early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) was compared directly in dog cardiac Purkinje fibers using conventional microelectrode techniques [1]. Both compounds at 5 µM partially abolished EADs; at 10 µM, EADs were completely abolished by both drugs. DAD amplitude was significantly reduced by restacorin from 9.9 ± 2.1 mV to 2.9 ± 1.8 mV (p < 0.01, n = 5), and by flecainide from 11.1 ± 1.3 mV to 0.6 ± 0.6 mV (p < 0.01, n = 7) [1]. Both compounds achieve quantitatively comparable suppression of triggered abnormal automaticity, supporting restacorin as a flecainide-equivalent tool for afterdepolarization research.

Afterdepolarization Triggered activity Purkinje fiber electrophysiology

Restacorin Exhibits Unusually Slow Sodium Channel Unbinding Kinetics (τ ≈ 12.6–13.4 s) — Quantitative Differentiation from Class Ib Agents Such as Lidocaine

In isolated guinea pig papillary muscles, restacorin (TYB-3823) at 3 × 10⁻⁶ to 3 × 10⁻⁵ M produced use-dependent Vmax block with a recovery time constant (τ) of 12.6–13.4 s [1]. This is approximately 25- to 130-fold slower than the typical recovery time constant reported for lidocaine (τ ≈ 0.1–0.5 s in comparable cardiac preparations), placing restacorin's unbinding kinetics firmly in the class Ic range but at the slow end of the spectrum [1]. Additionally, the Vmax-membrane potential curve was shifted by 5.7 mV toward more negative potentials at 3 × 10⁻⁵ M, consistent with voltage-dependent binding to inactivated sodium channels [1]. The slow unbinding rate contributes to potent use-dependent block at physiological heart rates.

Sodium channel binding kinetics Use-dependent block Vmax recovery time constant

Restacorin Depresses Conduction Velocity Without Prolonging Refractoriness — a Class-Defining Electrophysiologic Signature Differentiating It from Flecainide

In an open-label human electrophysiology study of 16 patients, intravenous restacorin at doses ≥ 0.8 mg/kg produced significant conduction slowing: AH interval increased from 92 ± 17 to 105 ± 19 ms (p < 0.002), HV interval from 47 ± 7 to 60 ± 12 ms (p < 0.005), and QRS duration from 100 ± 16 to 126 ± 22 ms (p < 0.001) [1]. Critically, refractoriness did not change and monophasic action potential duration tended to decrease, while the corrected JT interval remained unchanged [1]. This profile — conduction depression without refractoriness prolongation — is the hallmark of pure class Ic activity. By contrast, flecainide is documented to prolong atrial and ventricular refractoriness in addition to slowing conduction, a mixed class Ic/Ia electrophysiologic signature [2]. Restacorin therefore offers a pharmacologically cleaner class Ic phenotype for mechanistic studies.

Conduction velocity Refractoriness AH interval HV interval QRS duration

Restacorin Displays a Biphasic Concentration-Dependent Mechanism: APD Prolongation via K⁺ Current Block at Sub-Micromolar Concentrations Precedes Sodium Channel Blockade at Higher Concentrations

In guinea pig ventricular muscles, restacorin at low concentrations of 1–3 × 10⁻⁷ M (100–300 nM) significantly prolonged action potential duration (APD) without affecting resting potential, action potential amplitude, or Vmax [1]. Voltage clamp experiments in single ventricular cells revealed that restacorin at concentrations ≥ 1 × 10⁻⁷ M reduced outward potassium currents, particularly the time-dependent outward current, while calcium current was unaffected [1]. Only at a much higher concentration of 1 × 10⁻⁴ M (100 µM) did restacorin additionally reduce Vmax [1]. This biphasic profile — class III-like APD prolongation at low concentrations transitioning to class I sodium channel blockade at high concentrations — is a unique concentration-dependent mechanistic signature not reported for flecainide, which acts predominantly as a sodium channel blocker across its entire effective concentration range [2].

Biphasic electrophysiology APD prolongation Potassium current inhibition Concentration-dependent mechanism

Restacorin Research and Procurement Application Scenarios: Evidence-Based Selection Guidance for Cardiac Electrophysiology and Ion Channel Studies


Ito-Sparing Sodium Channel Blockade in Ventricular Repolarization Studies

When experimental protocols require sodium channel blockade without confounding depression of the transient outward potassium current (Ito), restacorin is the preferred agent over flecainide. Direct head-to-head patch-clamp data demonstrate that restacorin (5 µM) does not alter Ito amplitude, while flecainide at the identical concentration produces measurable Ito depression [1]. This differential selectivity directly impacts early repolarization phase measurements in ventricular tissue preparations. Procurement recommendation: Select restacorin when the experimental readout involves Ito-sensitive parameters such as phase 1 repolarization notch depth or J-wave amplitude.

Triggered Activity and Afterdepolarization Arrhythmia Models

Restacorin provides flecainide-equivalent suppression of both early (EAD) and delayed (DAD) afterdepolarizations in canine Purkinje fiber models, with quantitatively comparable efficacy — DAD amplitude reduced from 9.9 ± 2.1 mV to 2.9 ± 1.8 mV (restacorin) vs. 11.1 ± 1.3 mV to 0.6 ± 0.6 mV (flecainide), both p < 0.01 [2]. For laboratories studying triggered-activity arrhythmia mechanisms, restacorin can substitute for flecainide while offering cleaner class Ic selectivity (conductance depression without refractoriness prolongation). This is particularly relevant in models where changes in refractoriness would confound interpretation of reentry vs. triggered-activity endpoints.

Use-Dependent Sodium Channel Blockade and Binding Kinetics Research

Restacorin's exceptionally slow sodium channel unbinding kinetics (τ = 12.6–13.4 s) [3] make it a valuable tool for investigating use-dependent block mechanisms at physiological and tachycardic pacing rates. Compared to lidocaine (τ ≈ 0.1–0.5 s), restacorin provides sustained channel occupancy that more closely models the kinetic behavior of clinically used class Ic agents. Researchers studying frequency-dependent sodium channel pharmacology, rate-adaptive antiarrhythmic efficacy, or drug-channel binding site interactions should prioritize restacorin when slow-dissociation kinetics are experimentally required.

Concentration-Dependent Class III-to-Class I Mechanistic Transition Studies

Restacorin's unique biphasic concentration-response profile — APD prolongation via potassium current inhibition at 100–300 nM, transitioning to sodium channel Vmax depression at 100 µM [4] — enables concentration-titration studies of class III-to-class I mechanism switching within a single molecular entity. This eliminates inter-compound variability inherent in using separate class III (e.g., dofetilide) and class I agents. Procurement guidance: For dose-ranging studies examining the electrophysiologic continuum from repolarization prolongation to conduction slowing, restacorin is the only compound with published quantitative data supporting this biphasic transition in ventricular tissue.

Quote Request

Request a Quote for Restacorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.